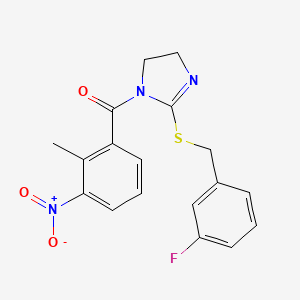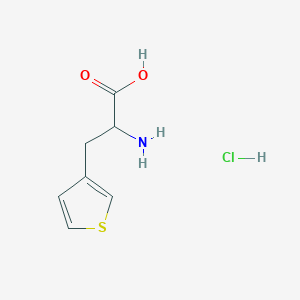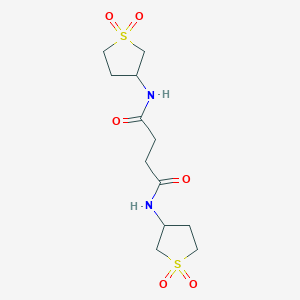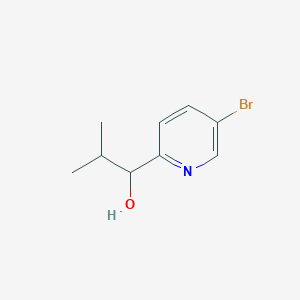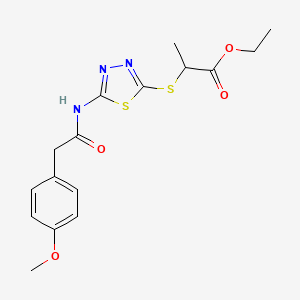
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, also known as EMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a synthetic compound that belongs to the class of thiadiazole derivatives and has shown promising results in several preclinical studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of a broader category of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in medicinal chemistry. Researchers have developed various analogs and derivatives to explore their selective inhibitory activities and improve drug-like properties, such as solubility and potency. For instance, derivatives of the thiadiazole moiety, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been identified as potent and selective inhibitors of glutaminase, with modifications aiming to enhance solubility and retain potency (Shukla et al., 2012). Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazol-2-amine has been reported, showcasing the compound's versatility in forming heterocyclic derivatives with potential antimicrobial properties (El-Sayed et al., 2015).
Pharmacological Evaluation
Although the directive was to exclude drug use and dosage information, it's noteworthy that these compounds have been evaluated for various pharmacological activities. This includes research on their potential as anti-inflammatory, analgesic, and anticancer agents. For example, novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been designed and evaluated for their anti-inflammatory and analgesic activities, indicating the therapeutic potential of thiadiazole derivatives (Shkair et al., 2016). Another study focused on the design, synthesis, and biological evaluation of 1,3,4-thiadiazole derivatives as cytotoxic agents against human tumor cell lines, highlighting the apoptotic mechanisms induced by these compounds (Almasirad et al., 2016).
Antimicrobial and Antiviral Activities
Further research into thiadiazole derivatives has revealed their potential antimicrobial and antiviral activities. Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown significant activities against various pathogens, including tobacco mosaic virus and Xanthomonas oryzae, suggesting their utility as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the aromaticity of the thiadiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For instance, some thiadiazole derivatives have been shown to inhibit hypoglycemia and serum limitation induced apoptosis in PC12 cells .
Pharmacokinetics
The thiadiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
ethyl 2-[[5-[[2-(4-methoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-4-23-14(21)10(2)24-16-19-18-15(25-16)17-13(20)9-11-5-7-12(22-3)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJMVSEJNFMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-Trimethyl-2-[[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B2814591.png)
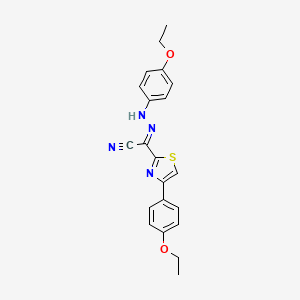


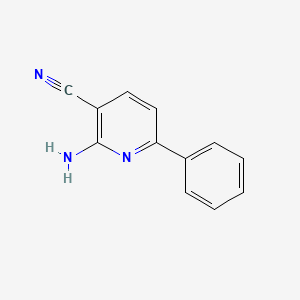
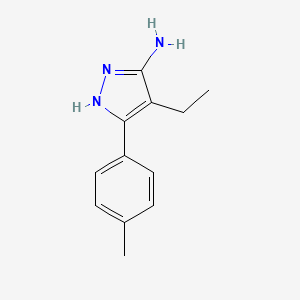
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)
